molecular formula C13H10N2S B1361468 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- CAS No. 4493-32-7

2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-

Cat. No. B1361468
CAS RN: 4493-32-7
M. Wt: 226.3 g/mol
InChI Key: JKIGHOGKGARVAG-UHFFFAOYSA-N
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Description

2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- is a chemical compound with the molecular formula C13H10N2S . It is also known by several synonyms such as 1-Phenyl-1H-benzoimidazole-2-thiol and 3-phenyl-1H-benzimidazole-2-thione . The molecular weight of this compound is 226.30 g/mol .


Synthesis Analysis

The synthesis of benzimidazole-thione derivatives, including 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-, involves alkylation, aralkylation, and bromoalkylation reactions . These reactions lead to the formation of a fused tricyclic ring, 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole .


Molecular Structure Analysis

The molecular structure of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- has been characterized by various spectroscopic techniques such as Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy . Furthermore, the molecular structures of some derivatives were confirmed by X-ray single crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- include alkylation, aralkylation, and bromoalkylation . These reactions subsequently undergo intramolecular cyclization to give the fused tricyclic ring 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl- include a molecular weight of 226.30 g/mol, a computed XLogP3-AA value of 2.9, one hydrogen bond donor count, one hydrogen bond acceptor count, and one rotatable bond count . The exact mass and monoisotopic mass are both 226.05646950 g/mol, and the topological polar surface area is 47.4 Ų .

Scientific Research Applications

  • Anti-inflammatory Properties : Some derivatives of 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-, have shown moderate anti-inflammatory activity, comparable to that of indomethacin, a well-known anti-inflammatory drug. This was observed in compounds synthesized by reacting 1,2,3,4-tetrahydropyrimidine-2-thiones with chloroacetic acid and appropriate benzaldehydes (Tozkoparan et al., 1999).

  • Role in Chemotherapy for Alveolar Hydatid Disease (AHD) : N-Methoxycarbonyl N'-2-nitro 4-trifluoromethyl phenyl thiourea, a potential prodrug of (5-trifluoromethyl-1H-benzimidazole-2-yl)-carbamic acid methyl ester, showed significant morphological damage to the causative agent of AHD, Echinococcus multilocularis metacestodes. This suggests the utility of benzimidazole derivatives in the treatment of AHD (Walchshofer et al., 1990).

  • Antiulcer Agents : A series of 2-(2-substituted amino)-1 H-benzimidazoles and related compounds were synthesized and demonstrated gastric antisecretory activity, indicating their potential as antiulcer agents. This was evidenced by their significant inhibition of gastric acid secretion compared to omeprazole, a known antiulcer drug (Shafik et al., 2004).

  • Investigation into Antidepressant-like Effects : Benzimidazole and piperidine rings are important in drug design. Some derivatives exhibited significant antidepressant-like activity, indicating the therapeutic potential of compounds carrying these structural units. This was assessed using in vivo experimental methods like the Tail-suspension Test and Modified Forced Swimming Tests (Turan et al., 2019).

  • Evaluation of Anti-trypanosomatid Agents : 2H-Benzimidazole 1,3-dioxides were developed as a new class of anti-trypanosomatid agents. They displayed remarkable in vitro activities against Trypanosoma cruzi and Leishmania spp., with certain derivatives being notably potent and selective toward these parasites (Boiani et al., 2006).

  • Gastroprotective Effects : Benzimidazole compounds like 1-Hydroxy-2-phenylbenzimidazole (HPB) exhibited gastroprotective effects on ethanol-induced gastric lesions in rats, potentially due to their ability to attenuate acid secretion. This property was evaluated by the reduction in the number and length of gastric ulcers, along with a decrease in gastric acidity (Ezgallaey et al., 2016).

properties

IUPAC Name

3-phenyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h1-9H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIGHOGKGARVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196341
Record name 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-
Source EPA DSSTox
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Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-

CAS RN

4493-32-7
Record name 1,3-Dihydro-1-phenyl-2H-benzimidazol-2-thione
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Record name 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004493327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Benzimidazole-2-thione, 1,3-dihydro-1-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYL-1H-BENZIMIDAZOL-2-YL HYDROSULFIDE
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